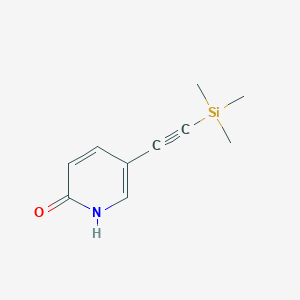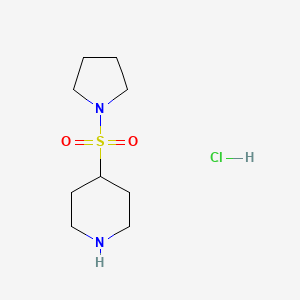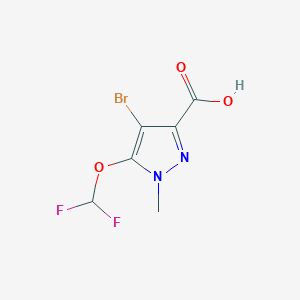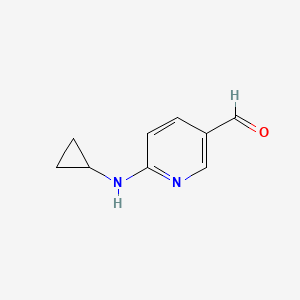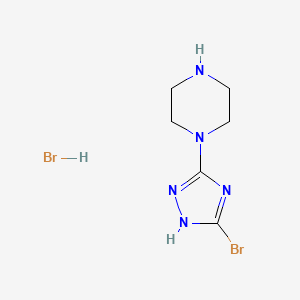
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Vue d'ensemble
Description
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate, commonly known as DFHP, is a synthetic compound that has been used in scientific research for a variety of purposes. DFHP is a member of the family of organofluorines, which are compounds that contain at least one carbon-fluorine bond. It is a colorless, volatile liquid with a boiling point of 88 °C and a melting point of -45 °C. DFHP has been studied for its potential applications in fields such as medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis Methods
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate and related compounds have been synthesized through various methods, contributing to advancements in chemical synthesis. For instance, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been developed, starting with the activation of the oxazoline ring, followed by ring opening in the 5-methyl-2-phenyl-4,5-dihydrooxazole system (Gómez-García et al., 2017). Another synthesis method involves the preparation of biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones through cyclocondensation (Malavolta et al., 2014).
Catalytic and Chemical Properties
The compound and its derivatives exhibit diverse catalytic and chemical properties. For example, difluorinated alkenoate derivatives react rapidly and in high yield with furans in the presence of a tin(IV) catalyst, a reaction explored using density functional theory (DFT) calculations (Griffith et al., 2006). Additionally, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient propane-1,3-dithiol equivalent for chemoselective thioacetalization under solvent-free conditions (Ouyang et al., 2006).
Potential Therapeutic Applications
In the realm of therapeutic research, certain derivatives of Propan-2-yl 4,4-difluoro-5-hydroxypentanoate have shown promise. For instance, specific cyclodidepsipeptides derivatives were evaluated for inhibitory activity against commercial enzyme xanthine oxidase and for anti-inflammatory response, suggesting potential for treatment of conditions like gout (Šmelcerović et al., 2013).
Material Science and Chemistry
In material science and chemistry, the compound and its derivatives contribute to the understanding of molecular interactions. Computational and dielectric studies on binary mixtures of Propan-2-ol with N-alkyl P-hydroxy benzoates provide insights into the dielectric properties and molecular interactions of these mixtures (Mohan et al., 2012).
Propriétés
IUPAC Name |
propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBHAAPCFDISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



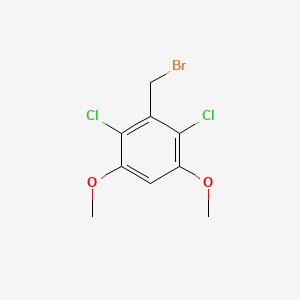






![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
